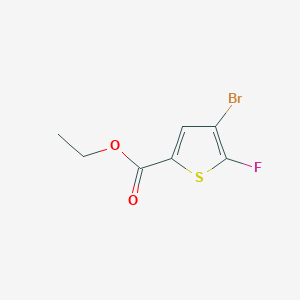![molecular formula C7H7FN2O B13678473 8-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13678473.png)
8-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of a catalyst such as SnCl4 or Me3SiCl . The reaction conditions often require heating and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
8-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
8-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 8-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include inhibition of protoporphyrinogen oxidase, which is crucial for the biosynthesis of heme .
Comparación Con Compuestos Similares
Similar Compounds
8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine: Similar in structure but with a benzene ring instead of a pyridine ring.
Pyrido[2,3-b]pyrazine: Another nitrogen-containing heterocycle with different biological activities.
Flumioxazin: A commercial herbicide with a similar oxazine structure.
Uniqueness
8-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen atoms in the ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C7H7FN2O |
|---|---|
Peso molecular |
154.14 g/mol |
Nombre IUPAC |
8-fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine |
InChI |
InChI=1S/C7H7FN2O/c8-5-3-9-4-6-7(5)11-2-1-10-6/h3-4,10H,1-2H2 |
Clave InChI |
CAWPHUFWSNXFLH-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C=NC=C2N1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate](/img/structure/B13678392.png)
![Methyl imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13678398.png)


![4-Bromo-3-ethylbenzo[d]isoxazole](/img/structure/B13678413.png)
![2-(3-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678421.png)
![8-Bromo-6-iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13678429.png)
![2-Methyl-6-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13678431.png)
![Methyl 2-[(4-Boc-1-piperazinyl)sulfonyl]acetate](/img/structure/B13678437.png)



![4-Fluoro-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13678461.png)
![7-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13678469.png)
